Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol
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Overview
Description
Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.
Scientific Research Applications
Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and efficacy.
Comparison with Similar Compounds
Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol can be compared with other similar compounds, such as:
(2R,3R)-2-amino-3-methyl-pentan-1-ol: This compound shares a similar structure but differs in the functional groups attached to the carbon chain.
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol: Another structurally related compound with different substituents.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and amino groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
HMABCSLFCWFJQF-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](CO)NC |
Canonical SMILES |
CCC(C)C(CO)NC |
Origin of Product |
United States |
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